Omapatrilat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- ACE Inhibition: ACE inhibitors work by blocking the angiotensin-converting enzyme, which is responsible for converting angiotensin I into angiotensin II. Angiotensin II is a potent blood vessel constrictor, and inhibiting its production leads to blood vessel relaxation and lower blood pressure .

- NEP Inhibition: NEP is an enzyme that breaks down various peptides, including natriuretic peptides. Natriuretic peptides promote sodium and water excretion by the kidneys, which helps to lower blood pressure .

By combining these two mechanisms, omapatrilat aimed to offer a more potent and sustained reduction in blood pressure compared to traditional ACE inhibitors alone.

Research Findings on Omapatrilat

Several pre-clinical and clinical trials investigated the efficacy and safety of omapatrilat for treating hypertension. These studies showed promising results:

- Pre-clinical studies: In animal models of hypertension, omapatrilat demonstrated a significant reduction in blood pressure compared to either ACE inhibitors or NEP inhibitors alone .

- Clinical trials: Early clinical trials in human participants with hypertension found that omapatrilat was effective in lowering blood pressure and generally well-tolerated .

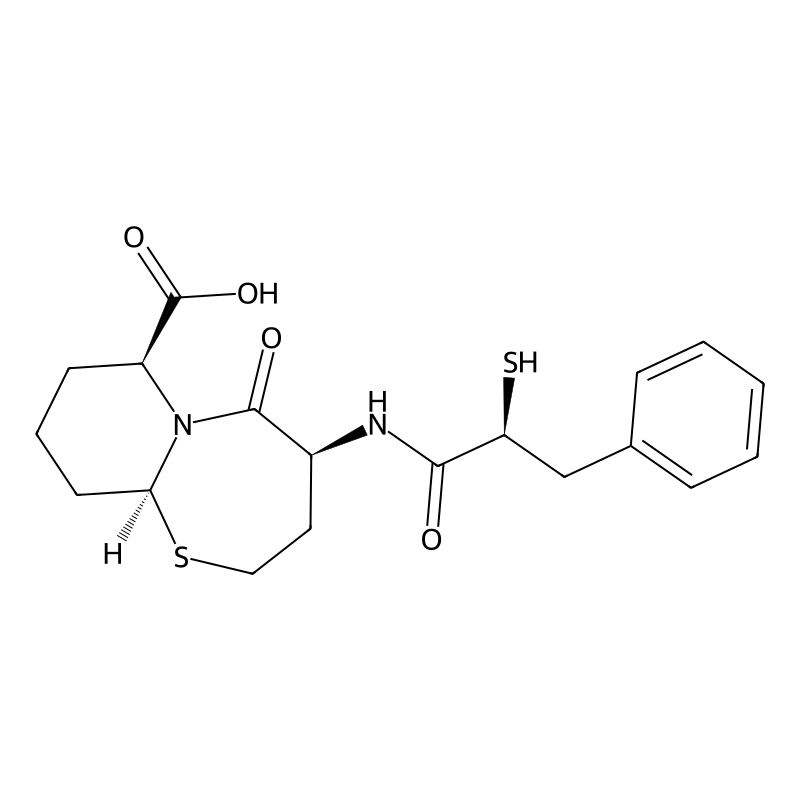

Omapatrilat is an investigational antihypertensive agent with the chemical formula C₁₉H₂₄N₂O₄S₂ and a molar mass of approximately 408.53 g/mol . It was developed by Bristol-Myers Squibb and designed to function as a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase. This dual action leads to increased levels of natriuretic peptides, promoting vasodilation and diuresis while reducing preload on the heart .

Omapatrilat's mechanism of action is based on its dual inhibition of ACE and neprilysin. ACE converts angiotensin I, a vasoconstrictor (blood vessel narrowing), into angiotensin II, a potent blood vessel constrictor. By inhibiting ACE, omapatrilat reduces angiotensin II levels, leading to vasodilation (blood vessel widening) and lower blood pressure []. Neprilysin is an enzyme that degrades natriuretic peptides, substances that promote sodium excretion and blood vessel relaxation. Inhibiting neprilysin leads to increased levels of these peptides, further contributing to blood pressure reduction [].

Omapatrilat operates through two primary mechanisms:

- Inhibition of Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, omapatrilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in decreased vascular resistance and lower blood pressure.

- Inhibition of Neutral Endopeptidase (NEP): NEP is responsible for degrading natriuretic peptides. Omapatrilat’s inhibition of NEP leads to elevated levels of these peptides, which promote sodium excretion and further aid in lowering blood pressure .

The synthesis of omapatrilat involves multiple steps to construct its complex structure. The key steps include:

- Formation of the bicyclic thiazepine core.

- Introduction of functional groups such as the carboxylic acid and amide functionalities.

- Rigorous purification processes to obtain the final product in sufficient yield and purity for clinical testing .

Research indicates that omapatrilat binds effectively to both ACE and NEP, demonstrating non-selective inhibition at subnanomolar concentrations . The binding interactions involve multiple subsites within the catalytic sites of these enzymes, which is crucial for its pharmacological effects. Studies have shown that omapatrilat can also influence the pharmacokinetics of other drugs due to its impact on renal function and electrolyte balance .

Several compounds share structural or functional similarities with omapatrilat. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sampatrilat | Dual inhibitor (ACE/NEP) | Similar structure but different binding affinities |

| Lisinopril | ACE inhibitor | More selective for ACE; less risk of angioedema |

| Enalapril | ACE inhibitor | Prodrug form; less complex structure |

| Sacubitril | NEP inhibitor | Often combined with valsartan for enhanced effect |

Uniqueness: Omapatrilat's dual inhibition mechanism sets it apart from traditional ACE inhibitors, which typically do not target NEP. This dual action could theoretically provide superior therapeutic effects in specific patient populations but also raises safety concerns not seen with single-target drugs .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Drug Indication

Pharmacology

Omapatrilat is a vasopeptidase inhibitor with antihypertensive activity. Omapatrilat exerts its effect by inhibiting angiotensin converting enzyme (ACE) and neutral endopeptidase (NEP). ACE inhibition results in inhibition of the renin-angiotensin-aldosterone system thereby leading to the reduction of vasoconstriction. Inhibition of NEP leads to the inhibition of hydrolyzation of a number of endogenous vasoactive peptides, such as bradykinin and substance P and as NEP is the principal enzyme degrading natriuretic peptides, NEP inhibition also results in an increase in natriuretic peptidase circulation. Ultimately both effects result in blood vessel relaxation.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Metallo peptidases [EC:3.4.24.- 3.4.17.-]

MME (CD10) [HSA:4311] [KO:K01389]